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Compound of Interest

Compound Name: 2-Amino-6-hydroxyhexanoic acid

Cat. No.: B3434865 Get Quote

2-Amino-6-hydroxyhexanoic acid, systematically known as (S)-2-amino-6-
hydroxyhexanoic acid and commonly referred to as L-6-Hydroxynorleucine, is a non-

proteinogenic α-amino acid. It is a derivative of the essential amino acid L-lysine, where the

epsilon (ε) amino group is replaced by a hydroxyl group. This structural modification imparts

unique chemical properties, making it a valuable building block in medicinal chemistry and drug

development. Its bifunctional nature, possessing both a primary alcohol and an α-amino acid

moiety, allows for diverse chemical manipulations and incorporation into complex molecular

architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

analysis, and handling of 2-Amino-6-hydroxyhexanoic acid, intended for researchers,

chemists, and drug development professionals. The insights herein are grounded in

established scientific literature to ensure technical accuracy and practical utility.

Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological

systems. 2-Amino-6-hydroxyhexanoic acid is a chiral molecule, with the L-isomer ((2S)-

configuration) being the most common form used in biochemical applications.

Structural and Molecular Data
The core structure consists of a six-carbon chain with an amino group at the α-position (C2)

and a hydroxyl group at the terminal position (C6).
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Property Value Source(s)

IUPAC Name
(2S)-2-amino-6-

hydroxyhexanoic acid
[1]

Common Names
L-6-Hydroxynorleucine, ε-

Hydroxynorleucine
[1]

CAS Number 305-77-1 [1][2]

Molecular Formula C₆H₁₃NO₃ [1]

Molecular Weight 147.17 g/mol [1]

Monoisotopic Mass 147.08954328 Da [1]

Canonical SMILES C(CCO)CC(C(=O)O)N [1]

InChI Key
OLUWXTFAPJJWPL-

YFKPBYRVSA-N
[1]

Computed Physicochemical Properties
These properties are crucial for predicting solubility, membrane permeability, and reactivity.

Property Value Source(s)

XLogP3 -2.8 [1]

Hydrogen Bond Donor Count 3 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 5 [1]

Topological Polar Surface Area 83.6 Å² [1]

Complexity 105 [1]

pKa (Predicted)
2.53 ± 0.24 (acidic), 9.7 (basic,

est.)
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Synthesis and Manufacturing
The synthesis of enantiomerically pure L-6-Hydroxynorleucine is critical for its application in

pharmaceuticals. Both enzymatic and chemical routes have been developed, with enzymatic

methods often providing superior stereoselectivity and yields under milder conditions.

Enzymatic Synthesis (Recommended Protocol)
The most efficient and stereoselective method for producing L-6-Hydroxynorleucine is via the

reductive amination of a keto-acid precursor, catalyzed by an amino acid dehydrogenase.[3]

This approach leverages the high specificity of enzymes to achieve high optical purity (>99%).

[3]

Process A: Racemic Resolution & Reductive Amination Process B: Direct Reductive Amination

5-(4-hydroxybutyl)hydantoin

Racemic (D,L)-6-Hydroxynorleucine

Hydrolysis

Mixture:
2-Keto-6-hydroxyhexanoic acid

+ L-6-Hydroxynorleucine

D-Amino Acid Oxidase
(Oxidizes D-isomer)

Pure L-6-Hydroxynorleucine

Glutamate Dehydrogenase
NADH, NH4+

2-Keto-6-hydroxyhexanoic acid

Pure L-6-Hydroxynorleucine

Glutamate Dehydrogenase
NADH, NH4+

Click to download full resolution via product page
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Caption: Enzymatic synthesis pathways for L-6-Hydroxynorleleucine.

Expert Insight: The choice of a coupled enzyme system (e.g., D-Amino Acid Oxidase with a

dehydrogenase) is a classic example of dynamic kinetic resolution. Instead of discarding the

unwanted D-isomer (max 50% yield), it is converted in situ to the common keto-acid

intermediate, which is then stereoselectively reduced to the desired L-isomer, theoretically

enabling a 100% yield.[4]

Step-by-Step Protocol for Enzymatic Synthesis:[3]

Precursor Synthesis: Racemic 6-hydroxynorleucine is prepared by the hydrolysis of 5-(4-

hydroxybutyl)hydantoin.

D-Isomer Oxidation: The resulting racemic mixture is treated with D-amino acid oxidase. This

enzyme selectively oxidizes the D-isomer to 2-keto-6-hydroxyhexanoic acid, leaving the L-

isomer untouched.

Reductive Amination: The mixture from step 2, now containing L-6-hydroxynorleucine and

the keto acid, is subjected to reductive amination.

Enzyme: Beef liver glutamate dehydrogenase.

Reagents: Ammonium source (e.g., ammonium chloride) and a hydride source (NADH).

Cofactor Regeneration: A cofactor recycling system, such as glucose dehydrogenase and

glucose, is employed to regenerate NADH from NAD+, making the process cost-effective.

Reaction Conditions: The reaction is typically run in a buffered aqueous solution (e.g.,

phosphate buffer, pH 7-8) at room temperature.

Purification: The final product, L-6-hydroxynorleucine, is purified from the reaction mixture

using ion-exchange chromatography.

Yields: This process achieves yields of 91-97% with an optical purity exceeding 99%.[3]

Chemical Synthesis
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Chemical synthesis routes often begin from L-lysine. One notable strategy involves a three-

step hydroxy-deamination sequence where the ε-amino group is converted to a hydroxyl group.

[5][6] While offering a direct path from a common starting material, these methods may require

protecting groups and harsher reagents compared to enzymatic routes.

Chemical Reactivity
The reactivity of 2-Amino-6-hydroxyhexanoic acid is governed by its three distinct functional

groups: the α-amino group, the α-carboxyl group, and the terminal hydroxyl group.

Caption: Reactivity profile of 2-Amino-6-hydroxyhexanoic acid's key functional groups.

α-Amino Group: Behaves as a typical primary amine. It is nucleophilic and readily

participates in amide bond formation (peptidic coupling). In synthetic applications, it must be

protected (e.g., with Fmoc or Boc groups) to prevent self-polymerization and to direct

reactivity to the carboxyl group.[6]

α-Carboxyl Group: Exhibits standard carboxylic acid reactivity. It can be esterified or

converted to an amide. For peptide synthesis, it requires activation to form a more reactive

species (e.g., an active ester) that is susceptible to nucleophilic attack by an amino group.

Terminal Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or

carboxylic acid, or participate in esterification and etherification reactions. This provides a

secondary point for chemical modification, allowing the molecule to be used as a linker or to

introduce specific functionalities onto a peptide backbone.

Expert Insight: The differential reactivity of the three functional groups is the cornerstone of this

molecule's utility. During peptide synthesis, the α-amino and α-carboxyl groups are involved in

forming the polypeptide chain, while the terminal hydroxyl group remains available for post-

synthetic modifications, such as attaching polyethylene glycol (PEG) chains, fluorescent labels,

or other drug molecules.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 2-Amino-6-
hydroxyhexanoic acid. The following section outlines the expected spectral features and a

standard analytical protocol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/240872471_ChemInform_Abstract_A_Novel_Three-Step_Hydroxy-Deamination_Sequence_Conversion_of_Lysine_to_6-Hydroxynorleucine_Derivatives
https://www.researchgate.net/publication/244608539_Synthesis_of_S--2-amino-6-aminooxyhexanoic_acid
https://www.benchchem.com/product/b3434865?utm_src=pdf-body
https://www.benchchem.com/product/b3434865?utm_src=pdf-body
https://www.researchgate.net/publication/244608539_Synthesis_of_S--2-amino-6-aminooxyhexanoic_acid
https://www.benchchem.com/product/b3434865?utm_src=pdf-body
https://www.benchchem.com/product/b3434865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Spectroscopic Data
While a comprehensive public database of experimental spectra is limited, the structure allows

for reliable prediction of its key spectral features.

Technique Expected Features

¹H NMR

(in D₂O) α-H (C2): Triplet, ~3.7 ppm. β, γ, δ-H

(C3, C4, C5): Multiplets, ~1.4-1.9 ppm. ε-H (C6):

Triplet, ~3.6 ppm.

¹³C NMR

(in D₂O) C=O (C1): ~175-180 ppm. Cα (C2):

~55-60 ppm. Cε (C6): ~60-65 ppm. Aliphatic Cs

(C3, C4, C5): ~20-40 ppm.

FTIR

O-H (alcohol): Broad peak, ~3300-3400 cm⁻¹.

N-H (amine): Medium peak, ~3300-3500 cm⁻¹.

C-H (aliphatic): Sharp peaks, ~2850-2960 cm⁻¹.

C=O (carboxyl): Strong, sharp peak, ~1700-

1725 cm⁻¹. O-H (carboxyl): Very broad, ~2500-

3300 cm⁻¹.

Mass Spec (ESI+)

[M+H]⁺: m/z 148.0968. Key Fragments: Loss of

H₂O (m/z 130.0862), Loss of HCOOH (m/z

102.0913), immonium ion (m/z 102.0913 from

side chain loss).[7]

Expert Insight: In mass spectrometry, the fragmentation of α-amino acids is well-characterized.

Common fragmentation pathways for protonated 2-Amino-6-hydroxyhexanoic acid would

include the neutral loss of water from the hydroxyl group, the combined loss of water and

carbon monoxide from the carboxyl group, and cleavage of the Cα-Cβ bond, leading to the loss

of the entire hydroxybutyl side chain.[7]

Analytical Method: HPLC with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying

amino acids and assessing purity. Due to the lack of a strong chromophore, derivatization is
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required for sensitive UV or fluorescence detection. The o-phthaldialdehyde (OPA)/FMOC

method is a robust choice.[8][9]

Caption: Workflow for quantitative analysis of amino acids by HPLC.

Step-by-Step HPLC Protocol:

Standard & Sample Preparation:

Prepare a stock solution of 2-Amino-6-hydroxyhexanoic acid standard in 0.1 N HCl.

Create a series of dilutions (e.g., 5 nM to 250 nM) in nanopure water to generate a

standard curve.[9]

Prepare unknown samples in a similar aqueous matrix.

Derivatization Reagent:

Prepare an OPA reagent containing o-phthaldialdehyde and a thiol (e.g., 2-

mercaptoethanol) in a borate buffer.

Automated Pre-Column Derivatization:

Use an autosampler programmed to mix a precise volume of sample with the OPA reagent

immediately before injection. This is critical as OPA derivatives can be unstable.

Chromatographic Conditions:[8][9]

Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5

µm).

Mobile Phase A: Sodium acetate buffer (e.g., 40 mM, pH 7.8).

Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

Gradient: A typical gradient would run from a low percentage of B to a high percentage of

B over 15-20 minutes to elute all amino acids.
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Flow Rate: 1.0 - 2.0 mL/min.

Column Temperature: 40 °C.

Detection:

Fluorescence Detector:

OPA derivatives: Excitation at 340 nm, Emission at 450 nm.

(If used) FMOC derivatives: Excitation at 266 nm, Emission at 305 nm.[8]

Quantification:

Integrate the peak area corresponding to the OPA-derivatized 2-Amino-6-
hydroxyhexanoic acid.

Calculate the concentration in unknown samples by comparing their peak areas to the

standard curve.

Applications and Biological Relevance
Pharmaceutical Intermediate: L-6-Hydroxynorleucine is a key chiral intermediate in the

synthesis of vasopeptidase inhibitors, a class of drugs used to treat hypertension.[3]

Peptide Modification: It is used in solid-phase peptide synthesis to introduce a flexible,

hydrophilic linker into a peptide sequence.[6] The terminal hydroxyl group can serve as an

attachment point for other molecules without disrupting the peptide backbone.

Biological Activity: An unusual isomer, 2-amino-5-hydroxyhexanoic acid, isolated from

Crotalaria juncea seeds, has demonstrated dose-dependent antidyslipidemic and antioxidant

activity in preclinical studies.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-6-hydroxyhexanoic acid is not widely

available, data from structurally similar compounds like 6-aminohexanoic acid provides

guidance.[10]
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Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory system.[10]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry place. For long-term storage,

refrigeration (2-8°C) is recommended.

In case of Exposure:

Eyes: Immediately flush with plenty of water for at least 15 minutes.

Skin: Wash off with soap and plenty of water.

Inhalation: Move to fresh air.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Disclaimer: This information is synthesized from available data on similar compounds and

should be used for guidance only. Always consult a specific, supplier-provided SDS before

handling the chemical and perform a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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